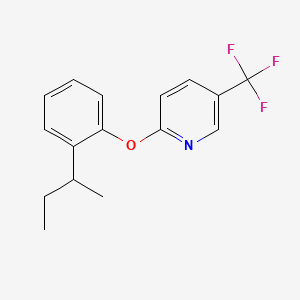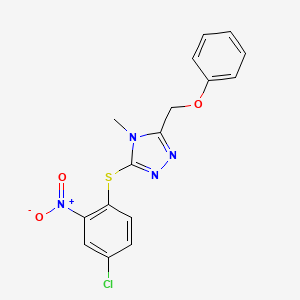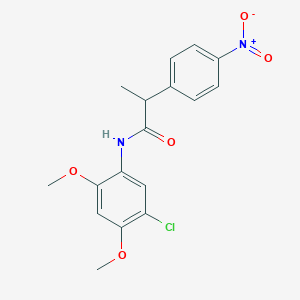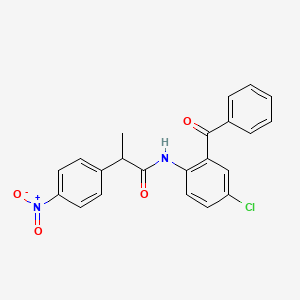![molecular formula C17H24ClNO5 B4074832 1-[2-(4-Chloro-2-methylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4074832.png)
1-[2-(4-Chloro-2-methylphenoxy)ethyl]azepane;oxalic acid
概要
説明
1-[2-(4-Chloro-2-methylphenoxy)ethyl]azepane;oxalic acid is a chemical compound with the molecular formula C15H22ClNO It is known for its unique structure, which includes a chloro-substituted phenoxy group attached to an azepane ring via an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Chloro-2-methylphenoxy)ethyl]azepane typically involves the reaction of 4-chloro-2-methylphenol with an appropriate azepane derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1-[2-(4-Chloro-2-methylphenoxy)ethyl]azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-[2-(4-Chloro-2-methylphenoxy)ethyl]azepane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[2-(4-Chloro-2-methylphenoxy)ethyl]azepane involves its interaction with specific molecular targets. The chloro-substituted phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
1-[2-(4-Bromo-2-methylphenoxy)ethyl]azepane: Similar structure but with a bromo group instead of a chloro group.
1-[2-(4-Fluoro-2-methylphenoxy)ethyl]azepane: Contains a fluoro group instead of a chloro group.
1-[2-(4-Methylphenoxy)ethyl]azepane: Lacks the halogen substitution.
Uniqueness
1-[2-(4-Chloro-2-methylphenoxy)ethyl]azepane is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group can participate in specific interactions that are not possible with other halogens or unsubstituted compounds.
This detailed article provides a comprehensive overview of 1-[2-(4-Chloro-2-methylphenoxy)ethyl]azepane;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-[2-(4-chloro-2-methylphenoxy)ethyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.C2H2O4/c1-13-12-14(16)6-7-15(13)18-11-10-17-8-4-2-3-5-9-17;3-1(4)2(5)6/h6-7,12H,2-5,8-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXGIURVIKETIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCN2CCCCCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-5-nitro-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]benzamide](/img/structure/B4074750.png)

![methyl 4,5-dimethoxy-2-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B4074772.png)


![1-[4-(2,6-dimethylphenoxy)butyl]piperazine oxalate](/img/structure/B4074797.png)


![N-[2-(3-bromophenoxy)ethyl]-N-prop-2-enylprop-2-en-1-amine;oxalic acid](/img/structure/B4074809.png)
![Oxalic acid;1-[2-(2,3,6-trimethylphenoxy)ethyl]azepane](/img/structure/B4074819.png)
![1-[2-(3,4-Dimethylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4074839.png)
![2-(4-bromophenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4074846.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methanone](/img/structure/B4074853.png)
![3-bromo-N-[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]benzamide](/img/structure/B4074859.png)
